methyl [7-(2-methoxy-2-oxoethoxy)-4-methyl-2-oxo-2H-chromen-3-yl]acetate
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Overview
Description
Methyl [7-(2-methoxy-2-oxoethoxy)-4-methyl-2-oxo-2H-chromen-3-yl]acetate is a complex organic compound with the molecular formula C16H16O7. It belongs to the class of chromen-2-one derivatives, which are known for their diverse biological activities and applications in various fields of science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl [7-(2-methoxy-2-oxoethoxy)-4-methyl-2-oxo-2H-chromen-3-yl]acetate typically involves the esterification of 7-hydroxy-4-methylcoumarin with methyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone at elevated temperatures .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Methyl [7-(2-methoxy-2-oxoethoxy)-4-methyl-2-oxo-2H-chromen-3-yl]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Methyl [7-(2-methoxy-2-oxoethoxy)-4-methyl-2-oxo-2H-chromen-3-yl]acetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of dyes, fragrances, and other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl [7-(2-methoxy-2-oxoethoxy)-4-methyl-2-oxo-2H-chromen-3-yl]acetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Methyl [7-(2-ethoxy-2-oxoethoxy)-4,8-dimethyl-2-oxo-2H-chromen-3-yl]acetate: Similar in structure but with ethoxy groups instead of methoxy groups.
Methyl 4-{[7-(2-methoxy-2-oxoethoxy)-4-oxo-4H-chromen-3-yl]oxy}benzoate: Contains a benzoate group, offering different chemical properties.
Uniqueness
Methyl [7-(2-methoxy-2-oxoethoxy)-4-methyl-2-oxo-2H-chromen-3-yl]acetate is unique due to its specific substitution pattern on the chromen-2-one core, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications .
Biological Activity
Methyl [7-(2-methoxy-2-oxoethoxy)-4-methyl-2-oxo-2H-chromen-3-yl]acetate is a synthetic compound belonging to the class of coumarin derivatives, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Molecular Formula and Weight
- Molecular Formula : C17H18O7
- Molecular Weight : 334.3 g/mol
Antioxidant Activity
Recent studies have demonstrated that coumarin derivatives exhibit significant antioxidant properties. This compound has been shown to scavenge free radicals effectively, thereby reducing oxidative stress in cellular models. This activity is crucial for protecting cells from oxidative damage and may have implications in preventing various diseases linked to oxidative stress.
Anti-inflammatory Effects
The compound has been evaluated for its anti-inflammatory properties. In vitro studies indicate that it modulates key inflammatory pathways, including the NF-kB signaling pathway, leading to a reduction in pro-inflammatory cytokines such as IL-6 and TNF-α.
Case Study: In Vitro Analysis
A study involving LPS-stimulated macrophages demonstrated that treatment with this compound resulted in:
- EC50 Value : 5.32 µM
- Reduction in Cytokines : Significant decrease in IL-6 and TNF-α levels
This suggests a promising potential for this compound in treating inflammatory conditions.
Anticancer Activity
Emerging research indicates that this compound may possess anticancer properties. Studies have reported cytotoxic effects against various cancer cell lines, attributed to its ability to induce apoptosis and inhibit cell proliferation.
Table 1: Summary of Biological Activities
Biological Activity | Mechanism of Action | Reference |
---|---|---|
Antioxidant | Scavenging free radicals | |
Anti-inflammatory | Inhibition of NF-kB pathway | |
Anticancer | Induction of apoptosis |
The biological activities of this compound can be attributed to several mechanisms:
- Free Radical Scavenging : The compound's structure allows it to interact with reactive oxygen species (ROS), neutralizing their harmful effects.
- Modulation of Signaling Pathways : It influences various signaling pathways, including PI3K/Akt and NF-kB, which are critical in regulating inflammation and cell survival.
- Gene Expression Regulation : The compound has been shown to upregulate protective genes such as HO-1, enhancing cellular defense mechanisms against stressors.
Properties
Molecular Formula |
C16H16O7 |
---|---|
Molecular Weight |
320.29 g/mol |
IUPAC Name |
methyl 2-[7-(2-methoxy-2-oxoethoxy)-4-methyl-2-oxochromen-3-yl]acetate |
InChI |
InChI=1S/C16H16O7/c1-9-11-5-4-10(22-8-15(18)21-3)6-13(11)23-16(19)12(9)7-14(17)20-2/h4-6H,7-8H2,1-3H3 |
InChI Key |
VXPTYULQZJTIPN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)OCC(=O)OC)CC(=O)OC |
Origin of Product |
United States |
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